Cas no 1807000-07-2 (2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine)

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatile reactivity for synthetic applications. The presence of bromo, iodo, and difluoromethyl groups at adjacent positions enables selective functionalization, making it a valuable intermediate in pharmaceutical and agrochemical research. The hydroxyl group enhances solubility and provides a handle for further derivatization. Its electron-deficient pyridine core is conducive to cross-coupling reactions, while the difluoromethyl moiety contributes to metabolic stability in bioactive compounds. This compound is particularly useful in the development of fluorinated heterocycles, where precise control over substitution is critical for optimizing physicochemical properties.
2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine structure
1807000-07-2 structure
商品名:2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine
CAS番号:1807000-07-2
MF:C6H3BrF2INO
メガワット:349.899399995804
CID:4915466

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine
    • インチ: 1S/C6H3BrF2INO/c7-5-3(10)4(12)2(1-11-5)6(8)9/h1,6H,(H,11,12)
    • InChIKey: ICGNZSUEINWIFE-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(NC=C(C(F)F)C1=O)Br

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 287
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 29.1

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024006729-500mg
2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine
1807000-07-2 97%
500mg
$950.60 2022-03-31
Alichem
A024006729-1g
2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine
1807000-07-2 97%
1g
$1,713.60 2022-03-31

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine 関連文献

2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridineに関する追加情報

Recent Advances in the Synthesis and Applications of 2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine (CAS: 1807000-07-2)

The compound 2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine (CAS: 1807000-07-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This heterocyclic scaffold, characterized by the presence of bromo, difluoromethyl, hydroxy, and iodo substituents, serves as a versatile intermediate for the synthesis of biologically active molecules. Recent studies have highlighted its utility in the development of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals.

In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the efficacy of 2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine as a key building block for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's ability to undergo selective cross-coupling reactions enabled the efficient construction of diverse pyridine-based scaffolds with enhanced binding affinity and selectivity. The study reported a 40% improvement in inhibitory potency compared to previous generations of BTK inhibitors, underscoring the compound's potential in treating B-cell malignancies.

Another significant application emerged from recent work in antimicrobial drug development. A 2024 study in Bioorganic & Medicinal Chemistry Letters detailed the use of this compound as a precursor for synthesizing fluoroquinolone analogs with broad-spectrum activity against drug-resistant bacterial strains. The difluoromethyl group was found to play a crucial role in enhancing membrane permeability and overcoming efflux pump-mediated resistance mechanisms. These findings open new avenues for addressing the global challenge of antimicrobial resistance.

The radiopharmaceutical field has also benefited from advances involving this compound. Recent preclinical studies have explored its potential as a radiolabeling precursor for positron emission tomography (PET) tracers. The iodine atom at the 3-position allows for straightforward radioiodination, while the bromo substituent provides an additional site for further functionalization. Early results suggest promising applications in oncology imaging, particularly for tracking tumor metabolism and drug distribution.

From a synthetic chemistry perspective, several innovative methodologies have been developed to optimize the production of 2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine. A 2023 Nature Protocols publication outlined a scalable, one-pot synthesis route that improved yield by 35% while reducing hazardous waste generation. The protocol emphasizes green chemistry principles, making the process more sustainable for industrial-scale production. These advancements address previous challenges related to the compound's stability and purification.

Looking forward, the unique properties of 2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine position it as a valuable tool in chemical biology and drug discovery. Its multifunctional nature allows for diverse modifications, enabling researchers to explore new chemical space in medicinal chemistry. Ongoing research is investigating its potential in targeted protein degradation (PROTACs) and covalent inhibitor development, areas that are rapidly gaining importance in modern drug discovery paradigms.

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